(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzylidene Group: This step involves the condensation of a chlorobenzaldehyde derivative with the benzofuran core.
Attachment of the Piperazine Moiety:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the benzylidene group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may result in a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Chlorobenzylidene Compounds: Compounds with chlorobenzylidene groups attached to different cores.
Piperazine Derivatives: Compounds with piperazine moieties but different core structures.
Uniqueness
The uniqueness of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-23-7-9-24(10-8-23)13-17-18(25)6-5-16-20(26)19(27-21(16)17)12-14-3-2-4-15(22)11-14/h2-6,11-12,25H,7-10,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPQGTXIWBPANC-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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